2,4,4-Trimethylcyclohexane-1-thiol
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Overview
Description
2,4,4-Trimethylcyclohexane-1-thiol is an organic compound with the molecular formula C₉H₁₈S. It is a thiol, which means it contains a sulfur-hydrogen (SH) group. This compound is known for its distinct odor and is used in various chemical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4-Trimethylcyclohexane-1-thiol typically involves the reaction of 2,4,4-trimethylcyclohexanone with hydrogen sulfide in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the thiol group.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. The use of high-pressure hydrogenation and specialized catalysts can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2,4,4-Trimethylcyclohexane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides are often employed in substitution reactions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of 2,4,4-trimethylcyclohexane.
Substitution: Formation of various substituted cyclohexane derivatives.
Scientific Research Applications
2,4,4-Trimethylcyclohexane-1-thiol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4,4-Trimethylcyclohexane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. This interaction can lead to changes in cellular pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane, 1,2,4-trimethyl-: Similar in structure but lacks the thiol group.
Cyclohexane, 1,1,4-trimethyl-: Another structural isomer with different properties.
Uniqueness
2,4,4-Trimethylcyclohexane-1-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. This makes it valuable in various applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C9H18S |
---|---|
Molecular Weight |
158.31 g/mol |
IUPAC Name |
2,4,4-trimethylcyclohexane-1-thiol |
InChI |
InChI=1S/C9H18S/c1-7-6-9(2,3)5-4-8(7)10/h7-8,10H,4-6H2,1-3H3 |
InChI Key |
ZLNZYASRNJONIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCC1S)(C)C |
Origin of Product |
United States |
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